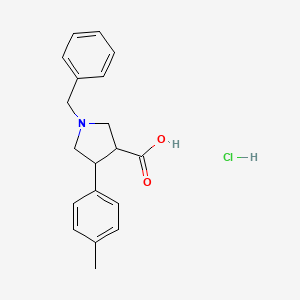

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C19H21NO2·HCl and a molecular weight of 331.84 g/mol . It is known for its white to off-white powder or crystalline form . This compound is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C19H22ClNO2 |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H |

InChI Key |

SDUOBCQOWMQFLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of 1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules . It is also used in studies involving reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for various chemical processes.

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with an ethoxycarbonyl group instead of a p-tolyl group.

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid: This is the parent compound without the hydrochloride salt.

Uniqueness: trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as (3R,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C19H22ClNO2

- CAS Number : 133550-84-2

- Molecular Weight : 335.84 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a para-methylphenyl group, which may contribute to its biological properties.

Pharmacological Profile

Research indicates that compounds related to pyrrolidine structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Pyrrolidine derivatives have been studied for their effectiveness against various bacterial strains. For instance, certain pyrrole-containing compounds displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Anticancer Properties : Some studies have suggested that pyrrolidine derivatives can induce apoptosis in cancer cells. The precise mechanisms often involve modulation of cellular signaling pathways associated with cell survival and proliferation .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Pyrrolidine derivatives are known to act as inhibitors of enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in pathogens or cancer cells.

- Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, potentially influencing neurological functions or behaviors .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The MIC was determined to be approximately 10 µg/mL .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis in human cancer cells. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to cell death in a dose-dependent manner .

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | 10 | Induces apoptosis | Enzyme inhibition |

| Related Pyrrole Derivative A | 5 | Moderate | Receptor modulation |

| Related Pyrrole Derivative B | 15 | Low | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.